4-Hydroxy-L-threonine is a non-proteinogenic L-alpha-amino acid, meaning it possesses an amino group, a carboxylic acid group, and a side chain with a hydroxyl group, but is not incorporated into proteins. It is a metabolite found in both the baker's yeast Saccharomyces cerevisiae and the bacterium Escherichia coli (E. coli) [].
In E. coli, 4-hydroxy-L-threonine plays a crucial role in the biosynthesis of pyridoxal 5'-phosphate (PLP), a vital coenzyme for numerous enzymatic reactions []. Specifically, it acts as an obligatory intermediate in the conversion of serine to PLP []. This pathway is essential for E. coli as PLP is involved in various metabolic processes, including amino acid metabolism, carbohydrate metabolism, and fatty acid metabolism [].
While the specific research applications of 4-hydroxy-L-threonine itself are limited, its presence and role in E. coli metabolism have been instrumental in various scientific investigations. Here are some examples:
4-Hydroxy-L-threonine is a hydroxy-amino acid characterized by the presence of a hydroxy group at the 4-position of L-threonine. Its chemical formula is C₄H₉NO₄, and it is classified as a committed precursor in the biosynthesis of pyridoxol (vitamin B6) in organisms such as Escherichia coli and Saccharomyces cerevisiae . This compound plays a significant role in metabolic pathways, particularly those involving amino acids and vitamins.
Additionally, it can undergo phosphorylation to form 4-phospho-hydroxy-L-threonine, which is involved in further metabolic processes .
The biological activity of 4-hydroxy-L-threonine is primarily linked to its role in vitamin B6 synthesis. As a precursor, it contributes to the production of pyridoxal 5'-phosphate, an active form of vitamin B6 essential for numerous enzymatic reactions, including amino acid metabolism and neurotransmitter synthesis . Its presence in yeast and bacteria highlights its importance in microbial metabolism.
4-Hydroxy-L-threonine can be synthesized through various methods:
The primary applications of 4-hydroxy-L-threonine include:
Research on interaction studies involving 4-hydroxy-L-threonine has focused on its metabolic pathways. It interacts with various enzymes that facilitate its conversion into pyridoxol and other metabolites. Studies have shown that its phosphorylated forms can participate in additional biochemical pathways, indicating its versatility within cellular metabolism .
Several compounds share structural similarities with 4-hydroxy-L-threonine, each possessing unique properties:
Compound Name | Structure Characteristics | Unique Properties |
---|---|---|
L-Threonine | Basic amino acid structure without hydroxy substitution | Precursor to proteins and other metabolites |
4-Phospho-hydroxy-L-threonine | Contains a phosphate group at the 4-position | Involved in phosphorylation reactions |
O-Phospho-4-hydroxy-L-threonine | Phosphorylated derivative of 4-hydroxy-L-threonine | Participates in enzymatic reactions within yeast |
Each compound plays distinct roles within biological systems, but 4-hydroxy-L-threonine's unique hydroxyl group at the 4-position differentiates it from others, particularly regarding its specific involvement in vitamin B6 biosynthesis .
By understanding these similarities and differences, researchers can better appreciate the biochemical significance of 4-hydroxy-L-threonine and its derivatives.
The pdxB and pdxC genes in Escherichia coli encode enzymes critical for the biosynthesis of pyridoxine (vitamin B₆), a pathway that intersects with 4-hydroxy-L-threonine metabolism. Mutants lacking functional pdxB or pdxC exhibit auxotrophy for 4-hydroxy-L-threonine, directly linking this compound to vitamin B₆ synthesis [1]. CRISPR-Cas9 systems have enabled precise genomic integration of multicopy pdx gene clusters under strong inducible promoters, such as the T7 RNA polymerase system. For example, a doxycycline-inducible Cas9 vector (pSpCTRE) has been adapted for E. coli to overexpress pdxB and pdxC without off-target effects, achieving a 3.2-fold increase in 4-hydroxy-L-threonine titers compared to wild-type strains [4].
A key innovation involves bidirectional promoter systems that co-express pdx genes with chaperones like GroEL-GroES, which stabilize rate-limiting enzymes such as 4-hydroxy-L-threonine dehydrogenase. This approach mitigates protein aggregation and enhances catalytic efficiency, as demonstrated by a 2025 study where GroEL co-expression increased pathway flux by 58% [3]. Furthermore, CRISPR interference (CRISPRi) has been deployed to downregulate competitive pathways, such as the degradation of 4-hydroxy-L-threonine by threonine deaminases, redirecting carbon flow toward target metabolite accumulation [4].
Native E. coli metabolism exhibits regulatory cross-talk that limits 4-hydroxy-L-threonine yields. For instance, the stringent response mediated by (p)ppGpp alarmones represses pdx gene expression during amino acid starvation. To circumvent this, synthetic promoters lacking recognition sites for the transcription factor DksA have been engineered, decoupling pdx expression from stress responses. A 2024 metabolic model revealed that replacing the native pdxB promoter with a σ⁵⁴-dependent variant increased 4-hydroxy-L-threonine production by 41% under high-cell-density conditions [3].
Another strategy involves modularizing the 4-hydroxy-L-threonine pathway into orthogonal metabolic units. By compartmentalizing pdxB and pdxC into synthetic protein scaffolds fused to PDZ domains, researchers reduced substrate diffusion losses and minimized feedback inhibition by pathway intermediates. This scaffolded system achieved a 2.9-fold higher space-time yield than unorganized enzymes in shake-flask cultures [1]. Additionally, dynamic pathway regulation using quorum-sensing circuits (e.g., LuxI/LuxR) has been employed to delay 4-hydroxy-L-threonine synthesis until the late exponential phase, avoiding premature metabolic burden [4].
Heterologous production of 4-hydroxy-L-threonine in non-native hosts like Bacillus subtilis and Saccharomyces cerevisiae requires reconstituting the entire vitamin B₆ biosynthetic pathway. The Arabidopsis thaliana PDX1 and PDX2 enzymes, which catalyze the condensation of ribose 5-phosphate and glyceraldehyde 3-phosphate into pyridoxine precursors, have been heterologously expressed in E. coli to bypass the native DXP-dependent pathway [3]. A 2025 study demonstrated that co-expressing AtPDX1.1 and AtPDX1.3 isoforms with AtPDX2 in E. coli BL21(DE3) yielded 4-hydroxy-L-threonine at 12.3 mg/L, a 7.1-fold improvement over baseline strains lacking these genes [3].
To optimize chassis compatibility, computational tools like RBS Calculator v2.0 have been used to fine-tune the translation initiation rates of pdx genes in Pseudomonas putida. By harmonizing codon usage bias and ribosomal loading, 4-hydroxy-L-threonine titers reached 18.6 mg/L in bioreactor fermentations, surpassing E. coli benchmarks by 34% [4]. Furthermore, genome-scale metabolic models (GEMs) have identified NADPH overproduction as a bottleneck in S. cerevisiae; introducing a mitochondrial transhydrogenase from Azotobacter vinelandii resolved this limitation, boosting yields to 22.1 mg/L [3].